![molecular formula C13H19N3O2 B2490424 N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide CAS No. 1797340-73-8](/img/structure/B2490424.png)
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the given chemical structure often involves complex reactions including 1,3-dipolar cycloaddition, rearrangement, and cyclocondensation processes. For example, the synthesis and characterization of related pyrazole-carboxamide compounds have been achieved through methodologies that ensure the formation of the desired molecular framework with precise control over the regiochemistry of the reactions (Liu et al., 2014).
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic techniques, including NMR and mass spectrometry, to confirm the presence of specific functional groups and the overall molecular architecture. Crystal structure analysis further provides insights into the molecular conformation and the spatial arrangement of atoms within the compound (Girreser, Rösner, & Vasilev, 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the presence of the pyrazole core and the cyclobutanecarboxamide moiety. These functional groups participate in various chemical reactions, including cycloadditions and the formation of bioisosteric replacements for other pharmacophoric elements. The specific routes used in synthesis can lead to the formation of regioisomers, highlighting the importance of precise synthetic strategies for their differentiation (McLaughlin et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis and characterization of pyrazole-containing compounds, such as 3,5-AB-CHMFUPPYCA, have been extensively studied. For example, McLaughlin et al. (2016) detailed the synthesis and analytical characterization of a research chemical and its regioisomer, highlighting the importance of accurate identification and the potential for mislabeling in the research chemical community (McLaughlin et al., 2016). This work underscores the meticulous processes required for the synthesis and characterization of novel compounds, which are essential for further pharmacological exploration.
Pharmacological Potential
The study of pyrazole-containing compounds extends into their pharmacological potential. Although the specific pharmacological activities of many novel pyrazole derivatives remain to be explored, their synthesis and structural elucidation lay the groundwork for future investigations into their biological activities. The research conducted by Franz et al. (2017) on the in vitro metabolism of synthetic cannabinoids provides a foundation for understanding how these compounds are processed in the body, which is critical for their potential therapeutic applications (Franz et al., 2017).
Analytical Techniques
Advanced analytical techniques are pivotal for the study of complex organic compounds. Girreser et al. (2016) demonstrated the use of nuclear magnetic resonance (NMR) and mass spectrometry (MS) for the structure elucidation of a new cannabimimetic designer drug, showcasing the tools available for the detailed study of novel synthetic compounds (Girreser et al., 2016).
Eigenschaften
IUPAC Name |
N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-16-12-5-6-18-8-10(12)11(15-16)7-14-13(17)9-3-2-4-9/h9H,2-8H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXNSKFKAQGYJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)cyclobutanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.